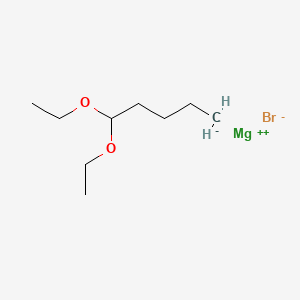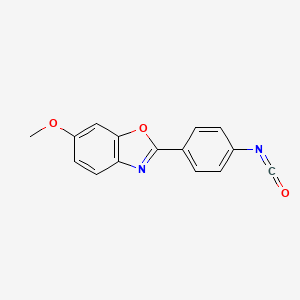
2-(4-Isocyanatophenyl)-6-methoxy-1,3-benzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Isocyanatophenyl)-6-methoxy-1,3-benzoxazole is an organic compound that features both an isocyanate group and a benzoxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isocyanatophenyl)-6-methoxy-1,3-benzoxazole typically involves the reaction of 4-isocyanatophenylamine with 2-hydroxy-6-methoxybenzaldehyde under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a catalyst like triethylamine to facilitate the formation of the benzoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Isocyanatophenyl)-6-methoxy-1,3-benzoxazole undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Electrophilic Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, particularly at the 5-position, due to the electron-donating effect of the methoxy group.
Common Reagents and Conditions
Nucleophilic Addition: Common reagents include primary and secondary amines, alcohols, and water. Reactions are typically carried out at room temperature or slightly elevated temperatures.
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic conditions to facilitate substitution on the benzoxazole ring.
Major Products Formed
Ureas and Carbamates: Formed from the reaction of the isocyanate group with amines and alcohols.
Substituted Benzoxazoles: Formed from electrophilic substitution reactions on the benzoxazole ring.
Wissenschaftliche Forschungsanwendungen
2-(4-Isocyanatophenyl)-6-methoxy-1,3-benzoxazole has several applications in scientific research:
Materials Science: Used in the synthesis of polymers and copolymers with unique mechanical and thermal properties.
Pharmaceuticals: Investigated for its potential as a building block in the synthesis of bioactive molecules, including antimicrobial and anticancer agents.
Analytical Chemistry: Employed as a reagent in the detection and quantification of specific analytes due to its reactive isocyanate group.
Wirkmechanismus
The mechanism of action of 2-(4-Isocyanatophenyl)-6-methoxy-1,3-benzoxazole involves its reactivity towards nucleophiles and electrophiles. The isocyanate group readily reacts with nucleophiles to form stable adducts, while the benzoxazole ring can participate in electrophilic substitution reactions. These properties make it a versatile compound for various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Methylenebis(phenyl isocyanate): Another isocyanate compound used in the production of polyurethanes.
Phenyl isocyanate: A simpler isocyanate compound with similar reactivity but lacking the benzoxazole ring.
2-(4-Isocyanatophenyl)acetonitrile: Similar in structure but with a nitrile group instead of the benzoxazole ring.
Uniqueness
2-(4-Isocyanatophenyl)-6-methoxy-1,3-benzoxazole is unique due to the presence of both an isocyanate group and a benzoxazole ring, which confer distinct reactivity and potential applications in various fields. The methoxy group on the benzoxazole ring further enhances its reactivity towards electrophilic substitution reactions, making it a valuable compound for synthetic chemistry.
Eigenschaften
CAS-Nummer |
144397-32-0 |
|---|---|
Molekularformel |
C15H10N2O3 |
Molekulargewicht |
266.25 g/mol |
IUPAC-Name |
2-(4-isocyanatophenyl)-6-methoxy-1,3-benzoxazole |
InChI |
InChI=1S/C15H10N2O3/c1-19-12-6-7-13-14(8-12)20-15(17-13)10-2-4-11(5-3-10)16-9-18/h2-8H,1H3 |
InChI-Schlüssel |
AOQFXMGGJWCACK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


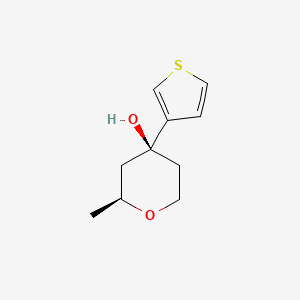
![Ethanethiol, 2,2'-[1,3-propanediylbis(ethylimino)]bis-](/img/structure/B12550903.png)
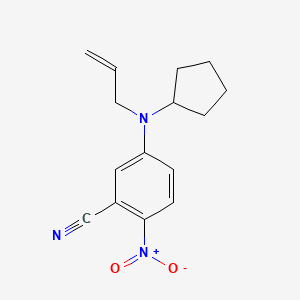
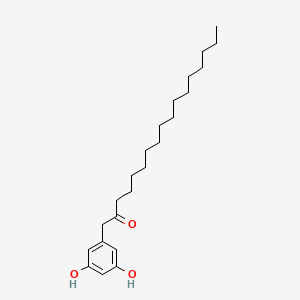
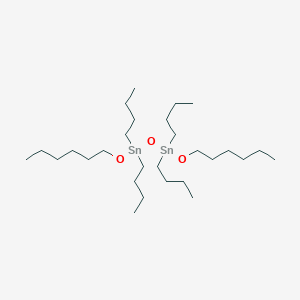
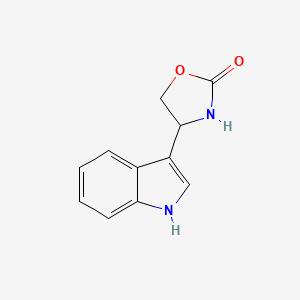
![Ethyl 5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B12550932.png)
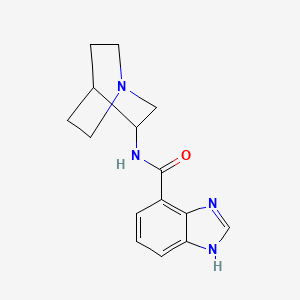
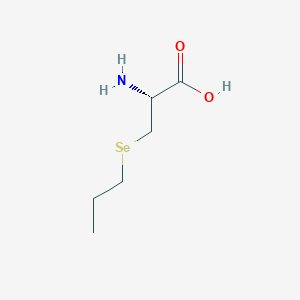
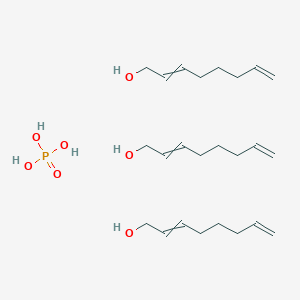
![4-[(Propan-2-yl)oxy]benzene-1,2-diol](/img/structure/B12550964.png)

![(Z)-2-[(4-bromophenyl)diazenyl]-3-hydroxybut-2-enoic acid](/img/structure/B12550973.png)
